molecular formula C22H19N3O2S B11068070 (5Z)-2-phenyl-5-[4-(propan-2-yloxy)benzylidene]-3-(1,3-thiazol-2-yl)-3,5-dihydro-4H-imidazol-4-one

(5Z)-2-phenyl-5-[4-(propan-2-yloxy)benzylidene]-3-(1,3-thiazol-2-yl)-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B11068070
M. Wt: 389.5 g/mol
InChI Key: XOXXLBILDZVVDT-RGEXLXHISA-N
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Description

4-[(Z)-1-(4-ISOPROPOXYPHENYL)METHYLIDENE]-2-PHENYL-1-(1,3-THIAZOL-2-YL)-1H-IMIDAZOL-5-ONE is a complex organic compound with a unique structure that includes an imidazole ring, a thiazole ring, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Z)-1-(4-ISOPROPOXYPHENYL)METHYLIDENE]-2-PHENYL-1-(1,3-THIAZOL-2-YL)-1H-IMIDAZOL-5-ONE typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole and imidazole precursors, followed by their condensation with appropriate aldehydes and ketones under controlled conditions. The reaction often requires catalysts such as acids or bases and may be carried out under reflux conditions to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(Z)-1-(4-ISOPROPOXYPHENYL)METHYLIDENE]-2-PHENYL-1-(1,3-THIAZOL-2-YL)-1H-IMIDAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl rings or the heterocyclic rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (Cl2, Br2), alkylating agents (R-X)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 4-[(Z)-1-(4-ISOPROPOXYPHENYL)METHYLIDENE]-2-PHENYL-1-(1,3-THIAZOL-2-YL)-1H-IMIDAZOL-5-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its antimicrobial, antiviral, and anticancer properties.

Medicine

In medicinal chemistry, 4-[(Z)-1-(4-ISOPROPOXYPHENYL)METHYLIDENE]-2-PHENYL-1-(1,3-THIAZOL-2-YL)-1H-IMIDAZOL-5-ONE is investigated for its potential therapeutic applications. Its ability to interact with various biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 4-[(Z)-1-(4-ISOPROPOXYPHENYL)METHYLIDENE]-2-PHENYL-1-(1,3-THIAZOL-2-YL)-1H-IMIDAZOL-5-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-[(Z)-1-(4-ISOPROPOXYPHENYL)METHYLIDENE]-2-PHENYL-1-(1,3-THIAZOL-2-YL)-1H-IMIDAZOL-5-ONE lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H19N3O2S

Molecular Weight

389.5 g/mol

IUPAC Name

(5Z)-2-phenyl-5-[(4-propan-2-yloxyphenyl)methylidene]-3-(1,3-thiazol-2-yl)imidazol-4-one

InChI

InChI=1S/C22H19N3O2S/c1-15(2)27-18-10-8-16(9-11-18)14-19-21(26)25(22-23-12-13-28-22)20(24-19)17-6-4-3-5-7-17/h3-15H,1-2H3/b19-14-

InChI Key

XOXXLBILDZVVDT-RGEXLXHISA-N

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=N2)C3=CC=CC=C3)C4=NC=CS4

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C=C2C(=O)N(C(=N2)C3=CC=CC=C3)C4=NC=CS4

Origin of Product

United States

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